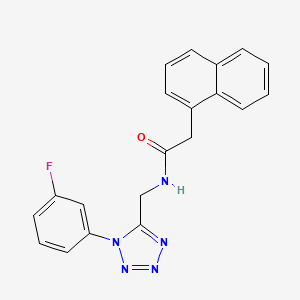

N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-(naphthalen-1-yl)acetamide

Description

This compound features a central acetamide core linked to a naphthalen-1-yl group and a tetrazole ring substituted with a 3-fluorophenyl moiety. The tetrazole ring contributes to metabolic stability and hydrogen-bonding interactions, while the fluorophenyl group enhances lipophilicity and electronic effects.

Properties

IUPAC Name |

N-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]-2-naphthalen-1-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16FN5O/c21-16-8-4-9-17(12-16)26-19(23-24-25-26)13-22-20(27)11-15-7-3-6-14-5-1-2-10-18(14)15/h1-10,12H,11,13H2,(H,22,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYNLZRHYJSWDAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2CC(=O)NCC3=NN=NN3C4=CC(=CC=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16FN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-(naphthalen-1-yl)acetamide typically involves multiple steps:

-

Formation of the Tetrazole Ring: : The tetrazole ring can be synthesized via a [2+3] cycloaddition reaction between an azide and a nitrile. For instance, 3-fluorophenyl azide can react with a suitable nitrile under thermal or catalytic conditions to form the tetrazole ring.

-

Attachment of the Tetrazole to the Naphthylacetamide: : The tetrazole derivative can be further reacted with a naphthylacetamide precursor. This step often involves the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis process. Additionally, purification steps such as recrystallization or chromatography would be essential to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : The compound can undergo oxidation reactions, particularly at the naphthyl ring, leading to the formation of quinones or other oxidized derivatives.

-

Reduction: : Reduction reactions can target the nitro groups or other reducible functionalities within the molecule, potentially altering its electronic properties.

-

Substitution: : The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

Substitution Reagents: Halogens (Cl₂, Br₂), nitrating agents (HNO₃).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield naphthoquinones, while substitution could introduce various functional groups onto the fluorophenyl ring.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, the compound’s tetrazole ring is of interest due to its bioisosteric properties, which can mimic carboxylic acids in drug design. This makes it a potential candidate for developing new pharmaceuticals.

Medicine

In medicinal chemistry, N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-(naphthalen-1-yl)acetamide could be explored for its potential as an anti-inflammatory or anticancer agent, given the known activities of related tetrazole-containing compounds.

Industry

Industrially, the compound might be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The tetrazole ring could act as a hydrogen bond donor or acceptor, influencing binding interactions with biological targets.

Comparison with Similar Compounds

Key Findings and Implications

Heterocycle Impact : Tetrazoles (e.g., target compound) exhibit higher acidity and metabolic stability compared to triazoles () and oxazoles ().

Substituent Effects :

- Fluorophenyl vs. chlorophenyl: Fluorine’s smaller size and electronegativity may improve target selectivity.

- Naphthalen-1-yl vs. naphthalen-2-yl: Positional isomerism affects aromatic stacking and solubility.

Synthetic Routes : Copper-catalyzed cycloadditions () are common for triazole/tetrazole synthesis, suggesting scalable pathways for the target compound.

Biological Activity

N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-(naphthalen-1-yl)acetamide is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a tetrazole ring, a 3-fluorophenyl group, and a naphthalenyl acetamide moiety. The synthesis typically involves:

- Formation of the Tetrazole Ring : This can be achieved by reacting 3-fluorobenzylamine with sodium azide and triethyl orthoformate under acidic conditions.

- Attachment of the Naphthalenyl Acetamide Group : The tetrazole derivative is then reacted with naphthalene acetic acid derivatives in the presence of a coupling agent.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : The tetrazole moiety can mimic carboxylate groups, facilitating binding to enzymes that recognize such structures. This interaction is critical in inhibiting enzymes like Protein Tyrosine Phosphatase 1B (PTP1B), which plays a role in insulin signaling and diabetes management .

- Receptor Binding : The compound may also engage with various receptors involved in metabolic regulation, potentially affecting pathways related to inflammation and cell proliferation.

In Vitro and In Vivo Studies

Research indicates that derivatives of tetrazole compounds exhibit diverse biological activities, including anti-inflammatory and anticancer properties. For instance:

- A study on similar tetrazole derivatives showed promising results as PTP1B inhibitors, with some compounds exhibiting IC50 values as low as 4.48 µM .

- Another investigation highlighted the potential of tetrazole-containing compounds to act as anti-inflammatory agents by modulating cellular necrosis pathways.

Case Studies and Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.